N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide
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Overview
Description
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide is a compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron-containing dioxaborolane ring and a methanesulfonamide group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide typically involves the Miyaura borylation reaction followed by sulfonylation The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that introduces the dioxaborolane moietyThe overall yield of this synthetic route can be as high as 86.73% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxaborolane ring can yield boronic acids, while substitution reactions can introduce various functional groups onto the boron atom.
Scientific Research Applications
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme activation and inhibition.
Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction is crucial in its role as a FLAP regulator, where it influences the activation of the 5-lipoxygenase enzyme .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: This compound shares the dioxaborolane ring but differs in the substituent attached to the boron atom.
Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate: Another compound with a dioxaborolane ring, used in different synthetic applications.
Uniqueness
N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide is unique due to its combination of the dioxaborolane ring and the methanesulfonamide group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of biologically active compounds.
Biological Activity
N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various research studies and databases.
Chemical Structure and Properties
The molecular formula for this compound is C13H20BNO4S. The presence of the tetramethyl-1,3,2-dioxaborolane moiety contributes to its unique properties, particularly in biological systems.
Research indicates that compounds containing boron atoms can interact with biological molecules in various ways. The dioxaborolane group may facilitate interactions with nucleophiles in biological systems, potentially influencing enzyme activities or receptor binding.
Antiviral Properties
A study highlighted the compound's potential as an antiviral agent. Specifically, it showed promise in inhibiting the RNA-dependent RNA polymerase enzyme NS5B, which is crucial for viral replication in certain viruses like Hepatitis C. The compound demonstrated an effective concentration (EC50) of less than 50 nM in cell-based assays, indicating strong antiviral activity .
Enzyme Inhibition Profile
The compound's inhibition profile against cytochrome P450 enzymes was assessed. It exhibited reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM and showed time-dependent inhibition characteristics. This suggests potential drug-drug interaction risks due to the formation of reactive metabolites .
Table 1: Biological Activity Overview
Activity Type | Result | Reference |
---|---|---|
Antiviral Activity | EC50 < 50 nM | |
CYP3A4 Inhibition | IC50 = 0.34 μM | |
Time-dependent Inhibition | Yes (high TDI risk) |
Property | Value |
---|---|
Molecular Weight | 277.28 g/mol |
LogP | 1.463 |
Solubility | Low (high throughput assay) |
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against various strains of Hepatitis C virus. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as a therapeutic agent.
Case Study 2: Drug Interaction Risks
Another study focused on the metabolic stability of the compound when exposed to human liver microsomes. It was found that while it had moderate permeability, its metabolic instability could lead to rapid clearance and potential toxicity issues if used clinically .
Properties
IUPAC Name |
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20BNO4S/c1-8(2)9(3,4)15-10(14-8)6-7-11-16(5,12)13/h11H,6-7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEUGHBERBEITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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